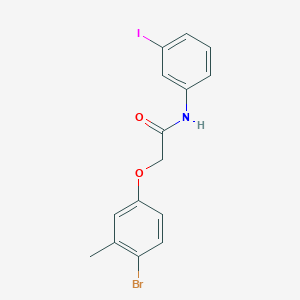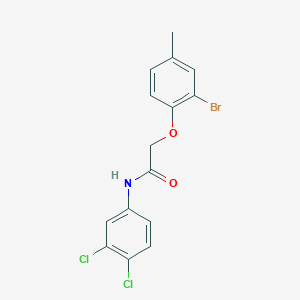![molecular formula C19H21BrN2O2 B3741121 N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3741121.png)
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects. BML-210 belongs to the class of N-acylphenylalanines, which have been studied for their anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation and pain. N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide binds to the active site of COX-2 and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have biochemical and physiological effects in various studies. It has been shown to decrease the production of prostaglandins in vitro and in vivo, leading to a decrease in inflammation and pain. N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential role in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it easily accessible for research purposes. N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, one limitation of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide. One potential direction is the development of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide analogs with improved solubility and potency. Another direction is the study of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide in combination with other anti-inflammatory and analgesic compounds, to determine if it has synergistic effects. Additionally, the potential role of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide in cancer treatment could be further explored in in vivo studies.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has also been studied for its potential role in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-12-11-14(20)7-10-16(12)22-17(23)13-5-8-15(9-6-13)21-18(24)19(2,3)4/h5-11H,1-4H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYQALGIVVQLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-(2-chloro-1,4-phenylene)bis{4-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B3741052.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3741057.png)
![2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741073.png)
![{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B3741080.png)

![2-[(2-bromo-4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741115.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3741117.png)

![N-(4-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3741132.png)
![3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3741140.png)
![3-chloro-5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3741142.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3741144.png)
![isopropyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate](/img/structure/B3741150.png)